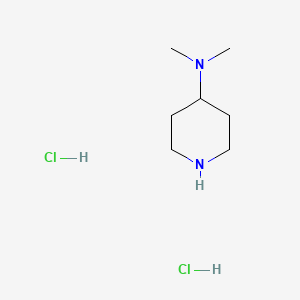
2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile" is a functionalized benzoxazole, which is a class of heterocyclic aromatic organic compounds. Benzoxazoles are known for their diverse pharmacological activities and are often used as precursors in the synthesis of various derivatives with potential applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of benzoxazole derivatives typically involves the functionalization of the benzoxazole core. For instance, a method for synthesizing N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, a related compound, has been described, which could serve as a precursor for the preparation of 3,5-disubstituted benzoxazoles . Although the exact synthesis of "2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile" is not detailed in the provided papers, similar synthetic strategies may be employed, such as chlorination reactions or nucleophilic substitutions .
Molecular Structure Analysis
The molecular structure of benzoxazole derivatives can be elucidated using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, the structure of a chloromethyl benzoxazole compound was established by these methods . X-ray crystallography can also provide detailed insights into the solid-state structure, as demonstrated for a related nitropyridine carbonitrile compound .
Chemical Reactions Analysis
Benzoxazole derivatives can undergo a variety of chemical reactions, including nucleophilic substitutions and condensations. For instance, N-chloromethyl-2-thiono-benzoxazoles can react with different nucleophiles to form s-triazolo- and 1,2,4-oxadiazolo fused systems . The reactivity of the chlorine atom in chloro-substituted oxazoles towards N-, O-, and S-nucleophiles has been investigated, which is relevant for understanding the chemical behavior of "2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile" .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzoxazole derivatives can be influenced by their substituents. For example, the absorption and fluorescence properties of a nitropyridine carbonitrile were studied, showing maximum absorption and emission at specific wavelengths, which could be affected by solvent interactions . Similarly, the physical properties of "2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile" would be expected to depend on its molecular structure and the nature of its substituents.
Wissenschaftliche Forschungsanwendungen
Antifungal Scaffold
2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile, a variant of 1,3-benzoxazole-4-carbonitrile, has been identified as a potential antifungal scaffold. Research by Kuroyanagi et al. (2010) found that 1,3-benzoxazole-4-carbonitrile exhibited moderate growth inhibition against Candida species, suggesting its utility in antifungal therapies (J. Kuroyanagi et al., 2010).
Synthesis and Reactivity
The reactivity of chlorine in derivatives of 1,3-oxazole-4-carbonitrile, which is structurally similar to 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile, was explored by Kornienko et al. (2014). They studied the chlorination process and reactivity with various nucleophiles, shedding light on potential chemical transformations of similar compounds (A. Kornienko et al., 2014).
In Vivo Antifungal Efficacy
Further research by Kuroyanagi et al. (2011) on 1,3-benzoxazole-4-carbonitriles, which are chemically related to 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile, demonstrated potent in vivo efficacy against Candida infection models in mice, indicating the potential of these compounds in antifungal applications (J. Kuroyanagi et al., 2011).
Structural Analysis
Ergin et al. (1994) conducted a study on a compound closely related to 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile, providing insights into the structural characteristics and bonding properties, which can be relevant for understanding the chemical behavior of similar compounds (Ö. Ergin et al., 1994).
Antimicrobial Activity
Tekiner-Gulbas et al. (2004) explored the antimicrobial activities of benzoxazole derivatives, closely related to 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile, indicating their potential as broad-spectrum antimicrobial agents (B. Tekiner-Gulbas et al., 2004).
Wirkmechanismus
Mode of Action
It’s important to note that the mode of action of a compound is determined by its interaction with its targets, leading to changes in cellular processes .
Biochemical Pathways
Biochemical pathways are a series of chemical reactions that take a starting molecule and modify it, step-by-step, through a series of metabolic intermediates, eventually yielding a final product .
Result of Action
The molecular and cellular effects of 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile’s action are currently unknown. These effects are typically observed as changes in cellular function or behavior as a result of the compound’s interaction with its targets .
Zukünftige Richtungen
Given the lack of information on 2-(Chloromethyl)-1,3-benzoxazole-5-carbonitrile, future research could focus on elucidating its synthesis, physical and chemical properties, potential biological activity, and safety profile. This compound could also be used as a starting point for the synthesis of new benzoxazole derivatives with potential applications in various fields .
Eigenschaften
IUPAC Name |
2-(chloromethyl)-1,3-benzoxazole-5-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClN2O/c10-4-9-12-7-3-6(5-11)1-2-8(7)13-9/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRJGTMOTYBEPCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)N=C(O2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 4-[acetyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B1322291.png)










